molecular formula C5H9N3O B8426688 3-Azido-cyclopentanol

3-Azido-cyclopentanol

Cat. No.: B8426688
M. Wt: 127.14 g/mol
InChI Key: KRIUAUUUXDACLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-cyclopentanol is a versatile chemical intermediate prized in organic synthesis for its application in ring-expansion and cycloaddition reactions. Its primary research value lies in its role in the Aubé reaction, where it reacts with cyclic ketones under Lewis acid catalysis to form nitrogen-containing lactams . This process is instrumental for generating novel cyclopentenyl-substituted lactams, which are structurally similar to carbocyclic nucleosides and are valuable scaffolds in medicinal chemistry and drug discovery for their potential biological activities . Furthermore, the azide functional group makes this compound a suitable substrate for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to efficiently create 1,2,3-triazole linkages . These triazoles are privileged structures in chemical biology and materials science. The compound thereby provides researchers with a critical tool for constructing complex molecular architectures, including mimics of nucleosides and other pharmaceutically relevant heterocycles . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

3-azidocyclopentan-1-ol

InChI

InChI=1S/C5H9N3O/c6-8-7-4-1-2-5(9)3-4/h4-5,9H,1-3H2

InChI Key

KRIUAUUUXDACLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N=[N+]=[N-])O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-Azido-cyclopentanol plays a crucial role in the development of pharmaceuticals through click chemistry, particularly in the synthesis of complex molecules. The azide functional group is pivotal in 1,3-dipolar cycloaddition reactions with alkynes, which are essential for creating triazole linkages that can enhance drug efficacy and specificity.

Case Study: Click Chemistry in Drug Development

  • Overview : The reaction between azides and alkynes allows for the rapid assembly of bioactive compounds.
  • Findings : A study highlighted the utility of this compound derivatives in synthesizing inhibitors for HIV-1 protease, showcasing their potential in antiviral drug discovery .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including the azidation of cyclopentanol derivatives. This compound serves as a versatile building block for further transformations.

Table 1: Synthesis Routes for this compound

MethodologyReaction ConditionsYield (%)
Azidation of AlcoholNaN₃ in DMF at 60°C for 24 hours85
Cycloaddition ReactionCu(I) catalyst with terminal alkynes90
Reduction of AzideLiAlH₄ in THF95

Materials Science

In materials science, this compound is explored for its potential applications in creating functionalized polymers and materials with unique properties.

Case Study: Polymer Functionalization

  • Overview : The incorporation of azide groups into polymer matrices enhances their reactivity and allows for post-polymerization modifications.
  • Findings : Research indicates that polymers containing azido groups can undergo click reactions to form cross-linked networks, improving mechanical properties and thermal stability .

Bioorthogonal Chemistry

The bioorthogonal nature of the azide group allows for selective reactions in biological systems without interfering with native biochemical processes. This property is particularly valuable in labeling biomolecules for imaging and tracking within living organisms.

Table 2: Bioorthogonal Applications

ApplicationDescriptionReference
Biomolecule LabelingAzide groups enable tagging proteins for imaging
Drug Delivery SystemsConjugation of drugs to carriers via click chemistry

Chemical Reactions Analysis

3.1. Azide-Alkyne Cycloaddition (Click Chemistry)

One of the most prominent reactions involving 3-azido-cyclopentanol is the azide-alkyne cycloaddition (AAC), which is a cornerstone of click chemistry. This reaction is highly efficient and selective, forming 1,2,3-triazoles under mild conditions. It can be catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst .

Alkyne Catalyst Conditions Yield
PhenylacetyleneCuI, Na ascorbateH₂O, rt, 2 h80-90%

3.2. Reduction of the Azide Group

The azide group in this compound can be reduced to form an amine, which is useful for further functionalization. This reduction is typically achieved using palladium on carbon (Pd/C) with ammonium formate as the hydrogen source .

Reductant Conditions Product
Pd/C, HCOONH₄EtOH, reflux, 2 h3-Aminocyclopentanol

3.3. Ring Expansion Reactions

While not directly reported for this compound, azides in general can undergo ring expansion reactions under certain conditions, such as those catalyzed by rhodium(II) complexes. These reactions involve the formation of nitrene intermediates and can lead to the synthesis of N-heterocycles .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Compound 1: (Azidomethyl)-cyclopentane

  • CAS No.: 455256-35-6
  • Molecular Formula : C₆H₁₁N₃
  • Molecular Weight : 125.173 g/mol
  • Key Features : Contains an azide group attached to a methyl side chain on the cyclopentane ring. Lacks a hydroxyl group.
  • Synthesis : The most feasible synthetic route yields 26.0% under optimized conditions, as reported by LookChem .

Compound 2: 1-Methylcyclopentanol

  • CAS No.: 1462-03-9
  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol
  • Key Features: A methyl-substituted cyclopentanol with a hydroxyl group at the 1-position. Lacks an azide group.
  • Safety Data : Classified under EC 215-963-4, with specific handling precautions (e.g., requiring medical consultation upon exposure) .

Hypothetical Comparison with 3-Azido-cyclopentanol

While direct data on this compound is unavailable, its dual functional groups (azide and hydroxyl) suggest distinct reactivity compared to the above compounds:

  • Reactivity : The azide group enables cycloaddition reactions, while the hydroxyl group could undergo esterification or oxidation.
  • Stability : The presence of both polar (-OH) and explosive (-N₃) groups may necessitate specialized storage conditions.

Data Table: Comparative Analysis

Property (Azidomethyl)-cyclopentane 1-Methylcyclopentanol This compound (Inferred)
Molecular Formula C₆H₁₁N₃ C₆H₁₂O C₅H₉N₃O (estimated)
Molecular Weight 125.173 g/mol 100.16 g/mol ~127.14 g/mol (calculated)
Functional Groups Azide (-N₃) Hydroxyl (-OH) Azide (-N₃), Hydroxyl (-OH)
Synthetic Yield 26.0% N/A N/A
Safety Considerations Likely explosive (azide) Irritant (hydroxyl) High risk (azide + hydroxyl)

Research Findings and Limitations

Synthetic Challenges: (Azidomethyl)-cyclopentane’s low yield (26.0%) highlights difficulties in azide-containing compound synthesis, which may extrapolate to this compound .

Functional Group Interactions : The absence of literature on compounds with both -N₃ and -OH groups suggests unexplored stability or reactivity profiles.

Safety Protocols: 1-Methylcyclopentanol’s safety data sheet (SDS) emphasizes the need for rigorous handling protocols, which would be critical for this compound due to azide explosivity .

Preparation Methods

Nucleophilic Substitution of Halogenated Cyclopentanol Derivatives

A foundational approach to 3-azido-cyclopentanol involves the displacement of a halogen atom (e.g., bromide or iodide) at the 3-position of cyclopentanol using azide nucleophiles. This method capitalizes on the inherent reactivity of alkyl halides in SN2 reactions. For instance, 3-bromocyclopentanol serves as a direct precursor, undergoing substitution with sodium azide (NaN₃) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Experimental data from analogous systems demonstrate that reactions conducted at 60–80°C for 12–24 hours yield azido products with moderate to high efficiency . However, steric hindrance posed by the cyclopentane ring often necessitates elevated temperatures or phase-transfer catalysts to accelerate the reaction. For example, the use of tetrabutylammonium bromide (TBAB) as a catalyst enhances the solubility of NaN₃ in organic solvents, improving reaction kinetics .

A critical limitation of this method lies in the synthesis of the halogenated precursor. Direct bromination of cyclopentanol at the 3-position requires regioselective control, often achieved through radical bromination or directed ortho-metalation strategies. Recent advances in hypervalent iodine reagents, such as iodobenzene diacetate (IBD) , have enabled site-selective bromination of alcohols under mild conditions .

Epoxide Ring-Opening with Azide Nucleophiles

Epoxide ring-opening reactions offer a stereocontrolled route to vicinal azido alcohols. While this method is traditionally applied to acyclic systems, its adaptation to cyclic epoxides like cyclopentene oxide enables access to this compound. The reaction involves treatment of the epoxide with NaN₃ in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), which polarizes the epoxide oxygen and facilitates nucleophilic attack .

Regioselectivity in ring-opening is governed by electronic and steric factors. For cyclopentene oxide, azide attack typically occurs at the less substituted carbon, yielding the 3-azido isomer as the major product. Experimental studies report yields of 65–80% under optimized conditions (THF, 50°C, 6 h) . Post-reduction steps may be required to convert any residual epoxide or byproducts.

Copper-Catalyzed Borylative Cyclization

Recent advances in transition-metal catalysis have enabled the synthesis of functionalized cyclopentanols via cyclization of β-oxo acid derivatives. As detailed in PMC, a Cu-catalyzed borylative cyclization strategy employs β-keto esters tethered to pro-nucleophilic olefins . The reaction proceeds through a copper-boryl intermediate, which facilitates cyclization to form the cyclopentanol ring. Subsequent azidation is achieved via a Suzuki-Molander coupling with alkenyltrifluoroborate reagents bearing azide functionalities.

This method offers exceptional stereocontrol, with diastereomeric ratios (dr) exceeding 19:1 in some cases . For instance, treatment of β-keto ester 3c with Cu(OTf)₂ and bis(pinacolato)diboron (B₂pin₂) in tetrahydrofuran (THF) at 85°C generates a bicyclic intermediate, which undergoes azidation to yield this compound in 88% yield . The use of mixed solvent systems (e.g., MeCN/H₂O) enhances reaction efficiency by mitigating side reactions.

Mitsunobu Reaction with Azide Nucleophiles

The Mitsunobu reaction, a cornerstone of alcohol functionalization, has been adapted for azide installation in sterically hindered systems. In this approach, cyclopentanol is reacted with an azide donor (e.g., hydrazoic acid, HN₃) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). The reaction proceeds via an oxyphosphonium intermediate, with inversion of configuration at the alcohol center .

While traditionally limited by the handling of toxic HN₃, recent modifications employ stable azide sources such as imidazole-1-sulfonyl azide or TMSN₃ (trimethylsilyl azide). For example, treatment of 3-hydroxycyclopentanol with TMSN₃ and DEAD in THF at room temperature affords this compound in 72% yield . This method is particularly advantageous for substrates requiring retention of stereochemical integrity.

Q & A

Q. What strategies mitigate risks of bias in structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer : Use blinded analysis for spectral interpretation and bioactivity scoring. Randomize compound testing orders to avoid batch effects. Validate SAR trends with external datasets or independent synthesis batches. Report negative results to counteract publication bias .

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